Cas no 2411251-98-2 (2-Azabicyclo[4.2.0]octane-2,8-dicarboxylic acid, 5-oxo-, 2-(1,1-dimethylethyl) ester)
2-Azabicyclo[4.2.0]octane-2,8-dicarboxylic acid, 5-oxo-, 2-(1,1-dimethylethyl) ester Chemical and Physical Properties
Names and Identifiers
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- 2411251-98-2
- 2-[(2-Methylpropan-2-yl)oxycarbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid
- 2-(tert-Butoxycarbonyl)-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid
- EN300-7536544
- 2-[(tert-butoxy)carbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid
- 2-Azabicyclo[4.2.0]octane-2,8-dicarboxylic acid, 5-oxo-, 2-(1,1-dimethylethyl) ester
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- Inchi: 1S/C13H19NO5/c1-13(2,3)19-12(18)14-5-4-9(15)7-6-8(10(7)14)11(16)17/h7-8,10H,4-6H2,1-3H3,(H,16,17)
- InChI Key: YVGNRWASEMXVBY-UHFFFAOYSA-N
- SMILES: C12C(CC1C(O)=O)C(=O)CCN2C(OC(C)(C)C)=O
Computed Properties
- Exact Mass: 269.12632271g/mol
- Monoisotopic Mass: 269.12632271g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 19
- Rotatable Bond Count: 3
- Complexity: 425
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 3
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 83.9Ų
- XLogP3: 0.3
Experimental Properties
- Density: 1.282±0.06 g/cm3(Predicted)
- Boiling Point: 434.3±45.0 °C(Predicted)
- pka: 4.12±0.20(Predicted)
2-Azabicyclo[4.2.0]octane-2,8-dicarboxylic acid, 5-oxo-, 2-(1,1-dimethylethyl) ester Pricemore >>
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|---|---|---|---|---|---|---|---|---|
| 1PlusChem | 1P028EJO-50mg |
2-[(tert-butoxy)carbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylicacid,Mixtureofdiastereomers |
2411251-98-2 | 95% | 50mg |
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| 1PlusChem | 1P028EJO-100mg |
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| 1PlusChem | 1P028EJO-250mg |
2-[(tert-butoxy)carbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylicacid,Mixtureofdiastereomers |
2411251-98-2 | 95% | 250mg |
$981.00 | 2024-05-22 | |
| 1PlusChem | 1P028EJO-500mg |
2-[(tert-butoxy)carbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylicacid,Mixtureofdiastereomers |
2411251-98-2 | 95% | 500mg |
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| 1PlusChem | 1P028EJO-1g |
2-[(tert-butoxy)carbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylicacid,Mixtureofdiastereomers |
2411251-98-2 | 95% | 1g |
$1916.00 | 2024-05-22 | |
| 1PlusChem | 1P028EJO-2.5g |
2-[(tert-butoxy)carbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylicacid,Mixtureofdiastereomers |
2411251-98-2 | 95% | 2.5g |
$3696.00 | 2024-05-22 | |
| Enamine | EN300-7536544-0.05g |
2-[(tert-butoxy)carbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid |
2411251-98-2 | 95.0% | 0.05g |
$347.0 | 2025-03-10 | |
| Enamine | EN300-7536544-0.1g |
2-[(tert-butoxy)carbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid |
2411251-98-2 | 95.0% | 0.1g |
$518.0 | 2025-03-10 | |
| Enamine | EN300-7536544-0.25g |
2-[(tert-butoxy)carbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid |
2411251-98-2 | 95.0% | 0.25g |
$743.0 | 2025-03-10 | |
| Enamine | EN300-7536544-0.5g |
2-[(tert-butoxy)carbonyl]-5-oxo-2-azabicyclo[4.2.0]octane-8-carboxylic acid |
2411251-98-2 | 95.0% | 0.5g |
$1170.0 | 2025-03-10 |
2-Azabicyclo[4.2.0]octane-2,8-dicarboxylic acid, 5-oxo-, 2-(1,1-dimethylethyl) ester Related Literature
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J. M. Granadino-Roldán,M. Fernández-Gómez,A. Navarro,T. Peña Ruiz,U. A. Jayasooriya Phys. Chem. Chem. Phys., 2004,6, 1133-1143
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3. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Teresita Carrillo-Hernández,Philippe Schaeffer,Pierre Albrecht Chem. Commun., 2001, 1976-1977
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on 2-Azabicyclo[4.2.0]octane-2,8-dicarboxylic acid, 5-oxo-, 2-(1,1-dimethylethyl) ester
Comprehensive Overview of 2-Azabicyclo[4.2.0]octane-2,8-dicarboxylic acid, 5-oxo-, 2-(1,1-dimethylethyl) ester (CAS No. 2411251-98-2)
The compound 2-Azabicyclo[4.2.0]octane-2,8-dicarboxylic acid, 5-oxo-, 2-(1,1-dimethylethyl) ester (CAS No. 2411251-98-2) is a structurally unique bicyclic derivative that has garnered significant attention in pharmaceutical and organic chemistry research. Its azabicyclo scaffold is a key feature, often explored for its potential in drug discovery, particularly in the development of novel enzyme inhibitors and receptor modulators. The presence of the dicarboxylic acid moiety and the tert-butyl ester group enhances its versatility in synthetic applications, making it a valuable intermediate for further chemical modifications.
Recent trends in AI-driven drug discovery and computational chemistry have highlighted the importance of such bicyclic frameworks. Researchers are increasingly leveraging machine learning tools to predict the bioactivity of compounds like 2-Azabicyclo[4.2.0]octane-2,8-dicarboxylic acid, 5-oxo-, 2-(1,1-dimethylethyl) ester, aiming to accelerate the identification of lead candidates. This aligns with the growing demand for high-throughput screening and fragment-based drug design, where structurally diverse molecules play a pivotal role.
The CAS No. 2411251-98-2 is frequently searched in academic and industrial databases, reflecting its relevance in medicinal chemistry and peptide mimetics. Its 5-oxo functionality is particularly intriguing, as it may contribute to hydrogen bonding interactions in biological systems, a topic of interest in structure-activity relationship (SAR) studies. Additionally, the tert-butyl ester group offers synthetic advantages, such as improved solubility and stability during reactions, which are critical for green chemistry initiatives.
From a commercial perspective, the demand for 2-Azabicyclo[4.2.0]octane-2,8-dicarboxylic acid, 5-oxo-, 2-(1,1-dimethylethyl) ester is driven by its potential applications in bioconjugation and prodrug development. These areas are currently trending due to advancements in targeted drug delivery systems, where precise molecular modifications are essential. The compound's azabicyclo core also aligns with the rising interest in macrocyclic therapeutics, a field gaining traction for addressing challenging drug targets.
In summary, CAS No. 2411251-98-2 represents a promising candidate for interdisciplinary research, bridging gaps between organic synthesis, drug discovery, and computational modeling. Its structural features and functional groups make it a subject of ongoing exploration, particularly in the context of personalized medicine and sustainable chemistry.
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